molecular formula C20H24N2O4 B2481650 1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea CAS No. 2034409-00-0

1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

Cat. No.: B2481650
CAS No.: 2034409-00-0
M. Wt: 356.422
InChI Key: OWTPEQDPDVNMLM-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is an organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzyl chloride and 2-hydroxy-2,3-dihydro-1H-indene.

    Formation of Intermediate: The 3,4-dimethoxybenzyl chloride reacts with an amine to form an intermediate.

    Urea Formation: The intermediate is then reacted with an isocyanate to form the final urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxybenzyl)-3-(methyl)urea
  • 1-(3,4-dimethoxybenzyl)-3-(phenyl)urea
  • 1-(3,4-dimethoxybenzyl)-3-(ethyl)urea

Uniqueness

1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is unique due to its specific structural features, such as the presence of both a dimethoxybenzyl group and a hydroxy-indene moiety. These structural elements may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-25-17-8-7-14(9-18(17)26-2)12-21-19(23)22-13-20(24)10-15-5-3-4-6-16(15)11-20/h3-9,24H,10-13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTPEQDPDVNMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2(CC3=CC=CC=C3C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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